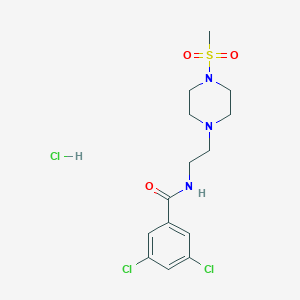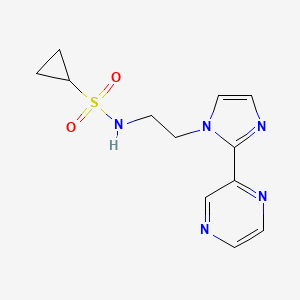
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a pyrazine ring, an imidazole ring, and a cyclopropane ring. Pyrazine and imidazole are both aromatic heterocycles, which are often found in biologically active compounds. The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, IR, and MS, as well as X-ray crystallography for solid-state structures .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific functional groups. For instance, the imidazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined by techniques such as melting point determination, solubility testing, and various spectroscopic methods .Scientific Research Applications
Antibacterial Agents
Research has led to the synthesis of new heterocyclic compounds, including those with a sulfonamido moiety like N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclopropanesulfonamide, showing potential as antibacterial agents. For instance, Azab, Youssef, and El-Bordany (2013) in their study synthesized compounds with high antibacterial activities, indicating the promise of such compounds in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Cyclooxygenase-2 (COX-2) Inhibitors
Penning et al. (1997) explored sulfonamide-containing 1,5-diarylpyrazole derivatives, such as this compound, for their effectiveness in blocking COX-2, both in vitro and in vivo. This research is significant in developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Green Synthesis Methods
Moosavi-Zare et al. (2013) utilized an environmentally friendly approach for synthesizing pyrazole derivatives, showcasing the application of green chemistry principles in the creation of compounds with a sulfonamido moiety (Moosavi‐Zare et al., 2013).
Ethylene Biosynthesis Inhibition
A 2017 study by Sun et al. revealed that pyrazinamide derivatives, closely related to this compound, can inhibit ethylene biosynthesis in plants. This finding opens avenues for regulating plant metabolism, especially in post-harvest scenarios (Sun et al., 2017).
Anti-Asthmatic Activities
Kuwahara et al. (1996) synthesized novel compounds, including imidazo[1,2-b]pyridazin-6-yl derivatives, demonstrating potent activity against bronchoconstriction, indicating their potential as anti-asthmatic agents (Kuwahara et al., 1996).
Selective Receptor Ligands
In 2016, Canale et al. investigated arylsulfonamide derivatives of (aryloxy)ethyl piperidines for their selectivity as 5-HT7 receptor ligands, demonstrating their potential in treating CNS disorders. This highlights the versatility of sulfonamide derivatives in pharmaceutical research (Canale et al., 2016).
Antimicrobial Agents
Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. This research underscores the significance of such compounds in developing new antimicrobial drugs (Darwish et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with pyrazine and imidazole rings have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It is known that compounds with pyrazine and imidazole rings can interact with their targets to exert their effects
Biochemical Pathways
Compounds with similar structures have been shown to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S/c18-20(19,10-1-2-10)16-6-8-17-7-5-15-12(17)11-9-13-3-4-14-11/h3-5,7,9-10,16H,1-2,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWLSHWVGKPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
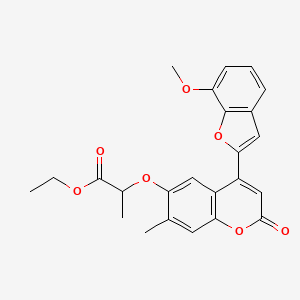

![1-[3-(Oxolan-2-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2888260.png)
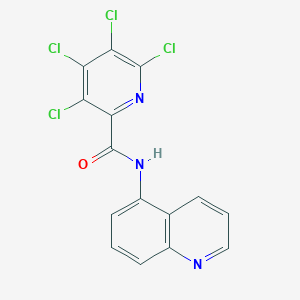
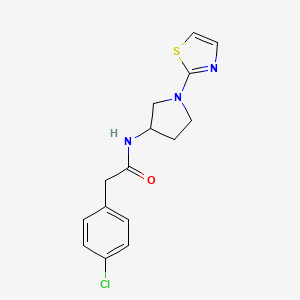
![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

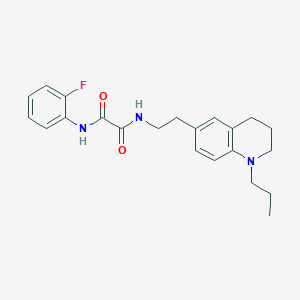
![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
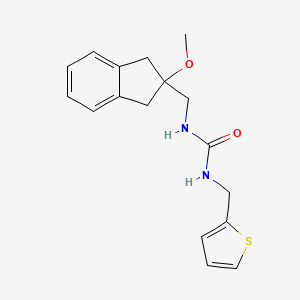
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2888272.png)
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)
![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)
